molecular formula C14H19N5O B6441366 6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine CAS No. 2549033-54-5

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine

Cat. No.: B6441366
CAS No.: 2549033-54-5
M. Wt: 273.33 g/mol
InChI Key: XRQGGLLSHPQTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methyl-1H-pyrazol-1-yl)-N-[(oxan-4-yl)methyl]pyrimidin-4-amine, commonly referred to as 6-MPMPA, is a chemical compound that is used in scientific research applications. 6-MPMPA has a wide range of applications in biochemistry, pharmacology, and physiology and is used as a tool for studying the biochemical and physiological effects of compounds.

Scientific Research Applications

6-MPMPA is used in scientific research applications, such as biochemistry, pharmacology, and physiology. In biochemistry, 6-MPMPA is used to study the biochemical and physiological effects of compounds. In pharmacology, 6-MPMPA is used to study the effects of drugs on the human body. In physiology, 6-MPMPA is used to study the effects of hormones and other compounds on the human body.

Mechanism of Action

6-MPMPA acts as an agonist for the metabotropic glutamate receptor 5 (mGluR5). The mGluR5 is a G-protein coupled receptor that is involved in the regulation of glutamate signaling in the brain. 6-MPMPA binds to the mGluR5 and activates the receptor, which leads to the activation of intracellular signaling pathways. The activation of these pathways leads to a variety of physiological effects, such as increased neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
The activation of the mGluR5 by 6-MPMPA leads to a variety of biochemical and physiological effects. The activation of the mGluR5 leads to the activation of intracellular signaling pathways, which results in increased neuronal excitability and synaptic plasticity. The activation of the mGluR5 also leads to the release of neurotransmitters, such as glutamate, which can lead to increased synaptic transmission. 6-MPMPA has also been shown to modulate the activity of other receptors, such as the N-methyl-D-aspartate receptor (NMDA receptor), which can lead to changes in neuronal excitability and synaptic plasticity.

Advantages and Limitations for Lab Experiments

6-MPMPA has several advantages for laboratory experiments. It is an easily synthesized compound and can be prepared in a relatively short amount of time. 6-MPMPA is also a relatively stable compound and can be stored for long periods of time. Additionally, 6-MPMPA is a selective agonist for the mGluR5 and can be used to study the effects of this receptor.
However, there are also some limitations to using 6-MPMPA in laboratory experiments. 6-MPMPA can be toxic to cells and has been shown to cause cell death in some cases. Additionally, 6-MPMPA can interfere with other receptors and can cause unintended effects in some cases.

Future Directions

There are several potential future directions for research involving 6-MPMPA. One potential direction is to further study the effects of 6-MPMPA on the mGluR5 and other receptors. Additionally, further research could be conducted to identify the optimal conditions for synthesizing 6-MPMPA. Another potential direction is to study the effects of 6-MPMPA on other physiological processes, such as learning and memory. Finally, further research could be conducted to identify potential therapeutic applications of 6-MPMPA.

Synthesis Methods

6-MPMPA can be synthesized from 4-methylpyrazole and 1-methylpyrimidine-4-amine. The reaction between the two compounds is catalyzed by a palladium-based catalyst, such as palladium acetate, and the resulting product is 6-MPMPA. The reaction is typically conducted in a solvent such as dimethylformamide or acetonitrile. The reaction is usually conducted at a temperature of 80-100°C and a pressure of 1-2 bar. The reaction can be optimized by varying the reaction conditions, such as temperature, pressure, and catalyst concentration.

Properties

IUPAC Name

6-(4-methylpyrazol-1-yl)-N-(oxan-4-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-11-7-18-19(9-11)14-6-13(16-10-17-14)15-8-12-2-4-20-5-3-12/h6-7,9-10,12H,2-5,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQGGLLSHPQTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.